![molecular formula C9H17N3O B1468462 {[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine CAS No. 1342611-03-3](/img/structure/B1468462.png)
{[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine
Overview
Description
“{[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic heterocyclic compound with two nitrogen atoms . The compound also contains an ethoxyethyl group and a methylamine group .
Synthesis Analysis
The synthesis of such compounds often involves reactions like the silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . These reactions offer mild conditions, broad substrate scope, and excellent functional group tolerance .
Molecular Structure Analysis
The molecular structure of “{[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine” is complex due to the presence of multiple functional groups. The compound contains a pyrazole ring, an ethoxyethyl group, and a methylamine group . The presence of these groups can significantly influence the compound’s physical and chemical properties .
Chemical Reactions Analysis
The chemical reactions involving “{[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine” could be diverse due to the presence of multiple reactive sites. The pyrazole ring, for instance, can undergo reactions like [3 + 2] cycloaddition and Cu-catalyzed aerobic oxidative cyclization . The methylamine group can participate in reactions like alkylation and quaternary ammonium salt formation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “{[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine” would be influenced by its molecular structure. For instance, the presence of the pyrazole ring could contribute to its aromaticity and stability . The ethoxyethyl and methylamine groups could influence its solubility and reactivity .
Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as the one , have been recognized for their potent antileishmanial and antimalarial activities . These compounds have been synthesized and evaluated against clinical isolates of Leishmania aethiopica and in vivo against Plasmodium berghei infected mice. The results have shown significant promise, with some derivatives displaying superior activity compared to standard drugs .
Synthesis of Hydrazine-Coupled Pyrazole Derivatives
The compound has been used in the synthesis of hydrazine-coupled pyrazole derivatives. These derivatives have been structurally verified using techniques such as elemental microanalysis, FTIR, and 1H NMR . The synthesized compounds have shown potential pharmacological effects, which could be further explored for various therapeutic applications .
Molecular Docking Studies
Molecular docking studies have been conducted to justify the observed antileishmanial activity of pyrazole derivatives. The compound’s structure allows it to interact with specific proteins associated with the disease, providing insights into the design of new therapeutic agents .
Basic Properties and Chemical Behavior
The basic properties of amines, which include this compound, have been extensively studied. Understanding the solubility, boiling points, and ability to form hydrogen bonds with water is crucial for its application in various scientific research fields .
Anti-Tubercular Activity
Compounds containing pyrazole structures have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . The compound’s derivatives have shown potential in inhibiting the growth of this bacterium, which is critical for developing new treatments for tuberculosis .
Safety and Hazards
The safety and hazards associated with “{[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine” would depend on factors like its concentration, exposure routes, and the specific context of its use. As with any chemical compound, appropriate safety measures should be taken when handling it to minimize potential risks .
properties
IUPAC Name |
1-[1-(2-ethoxyethyl)pyrazol-4-yl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-3-13-5-4-12-8-9(6-10-2)7-11-12/h7-8,10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWNIWDNJWJWON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=C(C=N1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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